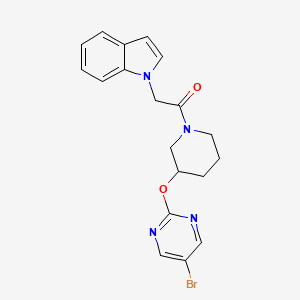
1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19BrN4O2 and its molecular weight is 415.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic molecule that integrates structural features from multiple pharmacologically relevant classes. Its unique composition, including a brominated pyrimidine moiety and an indole derivative, suggests potential biological activities that warrant detailed investigation.
Chemical Structure
The molecular formula of the compound is C21H20BrN3O2, with a molecular weight of 426.3 g/mol. The presence of the bromine atom in the pyrimidine ring enhances its lipophilicity, potentially influencing its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20BrN3O2 |
| Molecular Weight | 426.3 g/mol |
| CAS Number | 2034327-13-2 |
The mechanism of action for this compound likely involves interactions with various molecular targets, including enzymes and receptors. The bromopyrimidine moiety may participate in hydrogen bonding or π-π stacking interactions, while the piperidine ring could enhance binding affinity through hydrophobic interactions. This structural diversity allows for modulation of biological activity, making it a candidate for further pharmacological studies.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The incorporation of a brominated pyrimidine moiety is particularly noted for enhancing the compound's efficacy against resistant bacterial strains. Studies employing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to assess binding affinities to bacterial ribosomes, indicating potential as a novel antibacterial agent .
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may also exhibit antitumor properties. For instance, compounds containing indole structures are known to interact with cyclooxygenase enzymes (COX), potentially leading to anti-inflammatory and analgesic effects . In vivo studies are necessary to confirm these effects and elucidate the underlying mechanisms.
In Vitro Studies
A study investigating the synthesis and biological activity of indole derivatives found that certain modifications significantly enhanced their inhibitory effects on COX enzymes, which are critical in inflammation and cancer progression . This aligns with the structural characteristics of this compound, suggesting its potential as an anti-inflammatory agent.
In Vivo Studies
In vivo studies involving similar compounds have shown promising results in reducing tumor growth in xenograft models. These findings highlight the need for further exploration into the pharmacokinetics and bioavailability of this compound to assess its therapeutic potential fully .
Eigenschaften
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c20-15-10-21-19(22-11-15)26-16-5-3-8-24(12-16)18(25)13-23-9-7-14-4-1-2-6-17(14)23/h1-2,4,6-7,9-11,16H,3,5,8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRPGLNQRWDOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)OC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














